[(3-Chloro-1,1,1-trifluoro-2-phenylpropan-2-yl)oxy]trimethylsilane
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Overview
Description
[(3-Chloro-1,1,1-trifluoro-2-phenylpropan-2-yl)oxy]trimethylsilane is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a trimethylsilane group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-1,1,1-trifluoro-2-phenylpropan-2-yl)oxy]trimethylsilane typically involves the reaction of 3-chloro-1,1,1-trifluoro-2-phenylpropan-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3-Chloro-1,1,1-trifluoro-2-phenylpropan-2-yl)oxy]trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols .
Scientific Research Applications
[(3-Chloro-1,1,1-trifluoro-2-phenylpropan-2-yl)oxy]trimethylsilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing trifluoromethyl and trimethylsilyl groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(3-Chloro-1,1,1-trifluoro-2-phenylpropan-2-yl)oxy]trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances its reactivity by stabilizing negative charges, while the trimethylsilyl group can be easily removed under mild conditions, facilitating further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Similar in having a trifluoromethyl group but differs in its functional groups and reactivity.
1,1,1-Trifluoro-2-iodoethane: Shares the trifluoromethyl group but has different chemical properties and applications.
Uniqueness
[(3-Chloro-1,1,1-trifluoro-2-phenylpropan-2-yl)oxy]trimethylsilane is unique due to its combination of trifluoromethyl, phenyl, and trimethylsilyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(3-chloro-1,1,1-trifluoro-2-phenylpropan-2-yl)oxy-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClF3OSi/c1-18(2,3)17-11(9-13,12(14,15)16)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXBDLQDVDETQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(CCl)(C1=CC=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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